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FAQ: Understanding kEDTA Contamination

What is kEDTA contamination and why is it a problem? kEDTA contamination occurs when the

anticoagulant from a purple-top blood collection tube (used for hematology) inadvertently enters samples

meant for biochemistry or coagulation testing [1]. This causes:

Spurious hyperkalemia: Direct release of potassium from the K₂EDTA or K₃EDTA salt into the
serum or plasma [2] [1].

Spurious hypocalcemia and hypomagnesemia: Chelation (binding) of divalent cations by EDTA,
making them undetectable by colorimetric methods [2] [1]. If undetected, these spurious results can

lead to misdiagnosis, unnecessary treatments, and wasted resources [1].

How common is this issue? Prevalence varies, but studies using direct EDTA measurement found detectable

EDTA in 0.46% to 23% of biochemistry samples [1]. One study focusing on hyperkalemic samples (K⁺ ≥

6.0 mmol/L) found a contamination rate of 24% [1]. This indicates it is a frequent pre-analytical error.

What are the indirect signs of possible kEDTA contamination? The table below summarizes the classic

pattern of spurious results that should raise suspicion. The key is the co-occurrence of these findings [2] [1].
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Analyte
Effect of kEDTA
Contamination

Typical Pattern

Potassium (K⁺) Marked Increase

(Hyperkalemia)

Disproportionately high relative to the

patient's clinical state.

Calcium (Ca²⁺) Decrease (Hypocalcemia) Often occurs alongside hyperkalemia.

Magnesium (Mg²⁺) Decrease (Hypomagnesemia) A supportive indicator.

Zinc (Zn²⁺) Marked Decrease

(Hypozincemia)

A very sensitive indicator; may show a

>70% reduction [2].

Alkaline Phosphatase
(ALP)

Decreased Activity

(Hypophosphatasia)

EDTA is a chelator and ALP is a

metaloenzyme [2] [1].

What is the definitive method to confirm contamination? The most reliable method is the direct

measurement of EDTA in the serum sample using a validated assay (e.g., on an Abbott Architect platform)

[2] [1]. This method is highly sensitive and can detect even low-level contamination that might be missed by

looking only for indirect signs. One study showed that an EDTA assay detected 31 cases of contamination in

hyperkalemic samples, 20 of which were missed by their standard laboratory protocol based on calcium

levels [2].

How does kEDTA contamination affect coagulation studies? Contamination of citrated (blue-top) tubes

used for coagulation testing significantly interferes with assays that require calcium, such as Prothrombin

Time (PT) and Activated Partial Thromboplastin Time (aPTT) [3]. A novel method using fibrinogen clot

waveform analysis has been shown to effectively identify this type of contamination [3].

Troubleshooting & Experimental Protocols

Guide to Identifying kEDTA Contamination

The following workflow outlines a systematic approach to detect and confirm kEDTA contamination in the

laboratory. It integrates both indirect indicators and definitive testing methods.
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Start: Suspect kEDTA Contamination

Check for Indirect Pattern:
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• Hypocalcemia
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• Low Zn²⁺/ALP
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Yes

Investigate Other Causes
(e.g., hemolysis, renal disease)

No

Contamination Confirmed

Reject Sample & Request New Draw

Re-evaluate

Implement Preventive Measures

Click to download full resolution via product page

Protocol 1: Validating an EDTA Assay for Definitive Confirmation

As established by Lorde et al. and Kalaria et al., direct EDTA measurement is the gold standard [2] [1].
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1. Principle: The assay quantifies EDTA concentration in serum or plasma. It should be validated for

precision, linearity, and recovery on your specific analytical platform (e.g., Abbott Architect) [2].
2. Procedure:

Sample: Use the potentially contaminated serum sample.
Analysis: Run the sample on the validated EDTA assay.

Interpretation: An EDTA concentration ≥0.10 mmol/L is typically considered significant
contamination, though cut-offs between 0.10-0.20 mmol/L are used [1]. At an EDTA level of

0.19 mmol/L (equivalent to ~3% v/v contamination), one can expect a potassium increase of
~0.54 mmol/L and a ~70% drop in zinc [2].

3. Verification: The positive stoichiometric relationship between the measured EDTA concentration
and the elevation in serum potassium can be used as an independent check (e.g., 1.0 mmol/L EDTA

from K₂EDTA should increase K⁺ by ~2.0 mmol/L) [1].

Protocol 2: Using Clot Waveform Analysis for Coagulation
Samples

For contamination in citrated tubes, Imafuku et al. describe a method using clot waveform analysis [3].

1. Principle: kEDTA contamination alters the kinetics of the fibrinogen clot formation, which can be

visualized and quantified on modern coagul analyzers.
2. Procedure:

Perform a standard fibrinogen assay on the potentially contaminated citrated sample using an
analyzer capable of clot waveform analysis (e.g., Sysmex CN 6000).

Generate the second-derivative graph of the fibrinogen clotting curve.
3. Interpretation: A min2 value above 0.31 on the fibrinogen second-derivative graph indicates a

high likelihood of K₂EDTA contamination, with a sensitivity of 80.3% and specificity of 99.3% [3].
Significant changes in aPTT are seen at contamination levels above 17% [3].

Prevention and Mitigation Strategies

The most effective approach is to prevent contamination from occurring.

Use Closed Phlebotomy Systems: Systems that avoid open pouring of blood between tubes are
crucial for prevention [1].

Adhere to Proper Order of Draw: Always follow the recommended sequence of blood collection.
Filling tubes with less additive (like serum tubes) before tubes with more additive (like kEDTA tubes)

minimizes backflow risk [1].
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Provide Phlebotomy Training: Regular, explicit training and feedback on techniques to avoid cross-

contamination are essential [1].
Mitigate Impact of Contaminated Samples: If a sample is contaminated but other tests were

requested, laboratories can consider reporting results for analytes unaffected by kEDTA, such as
sodium, creatinine, or urea [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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